

1-Methyl-1H-indazole-6-carbonitrile molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Methyl-1H-indazole-6-carbonitrile

Cat. No.: B1602944

[Get Quote](#)

An In-Depth Technical Guide to 1-Methyl-1H-indazole-6-carbonitrile

Executive Summary: This document provides a comprehensive technical overview of **1-Methyl-1H-indazole-6-carbonitrile**, a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive molecules.^[1] This guide details the core molecular attributes of **1-Methyl-1H-indazole-6-carbonitrile**, with a primary focus on its molecular weight, its experimental determination, and its critical role in synthetic chemistry. We will explore plausible synthetic routes, robust analytical characterization workflows, and the compound's application as a versatile building block in drug discovery. This paper is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable chemical intermediate.

Core Molecular Attributes

Chemical Identity and Nomenclature

1-Methyl-1H-indazole-6-carbonitrile is a substituted indazole, a class of aromatic heterocyclic compounds. The systematic naming indicates a methyl group at the N1 position of the indazole ring and a nitrile functional group at the C6 position.

- IUPAC Name: **1-methyl-1H-indazole-6-carbonitrile**
- CAS Number: 267413-29-6^[2]

- Common Synonyms: 6-Cyano-1-methyl-1H-indazole, 1-methylindazole-6-carbonitrile[2]

Physicochemical Properties

The fundamental properties of a compound are critical for its application in synthetic protocols and for its characterization. The molecular weight, in particular, dictates the stoichiometric calculations essential for reaction planning and yield determination.

Property	Value	Source
Molecular Weight	157.172 g/mol	[2]
Molecular Formula	C ₉ H ₇ N ₃	[2]
Appearance	Solid	[2]
Purity	Typically ≥95-98%	[3][4]
InChI Key	WMKXQAVXMOAOAG-UHFFFAOYSA-N	[2]

Structural Elucidation

The structure consists of a bicyclic aromatic system where a benzene ring is fused to a pyrazole ring. The methyl group on the pyrazole nitrogen (N1) and the electron-withdrawing nitrile group on the benzene ring significantly influence the molecule's reactivity and its potential as a scaffold in medicinal chemistry.

Molecular Weight: Determination and Significance

Theoretical Calculation

The molecular weight of 157.172 g/mol is calculated based on the sum of the atomic weights of its constituent atoms as derived from its molecular formula, C₉H₇N₃:

- 9 Carbon atoms: 9 x 12.011 u
- 7 Hydrogen atoms: 7 x 1.008 u
- 3 Nitrogen atoms: 3 x 14.007 u

An exact mass, used in high-resolution mass spectrometry, can also be calculated using the mass of the most abundant isotopes of these elements.

Experimental Verification: Mass Spectrometry

While the theoretical molecular weight is a calculated value, it must be confirmed experimentally to verify the identity of a synthesized or purchased sample. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the gold standard for this purpose.

Causality in Method Selection: ESI is chosen as the ionization technique because it is a "soft" method, meaning it is unlikely to fragment the molecule during the ionization process. This ensures that the primary ion observed corresponds to the intact molecule (e.g., $[M+H]^+$), allowing for a direct and accurate determination of the molecular mass.

Experimental Protocol: ESI-MS for Molecular Weight Confirmation

- **Sample Preparation:** Dissolve ~1 mg of **1-Methyl-1H-indazole-6-carbonitrile** in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) containing 0.1% formic acid. The formic acid is crucial as it facilitates the protonation of the molecule, enabling its detection in positive ion mode as the $[M+H]^+$ adduct.
- **Instrument Setup:** Calibrate the mass spectrometer using a known standard to ensure high mass accuracy. Set the instrument to operate in positive ion mode with a scan range appropriate for the expected m/z (mass-to-charge ratio) of the protonated molecule (e.g., m/z 100-300).
- **Infusion:** Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$) using a syringe pump. This ensures a stable spray and consistent ion signal.
- **Data Acquisition:** Acquire the mass spectrum. The primary peak of interest should correspond to the $[M+H]^+$ ion.
- **Data Analysis:** The expected m/z for the $[M+H]^+$ ion is 158.0713 (calculated for $\text{C}_9\text{H}_8\text{N}_3^+$). The experimentally observed m/z should match this theoretical value within a narrow tolerance (typically <5 ppm) to confirm the elemental composition and, by extension, the molecular weight.

Significance in Research and Development

An accurately confirmed molecular weight is non-negotiable in scientific research for several reasons:

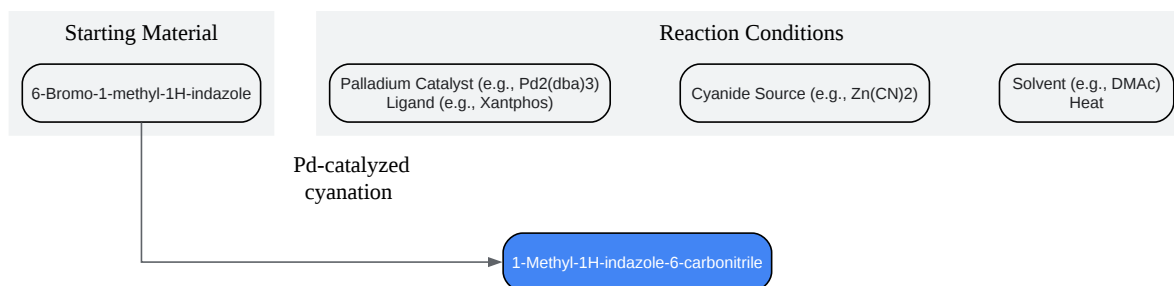
- **Stoichiometric Precision:** Ensures accurate molar quantities are used in reactions, which is fundamental for reaction optimization, yield calculation, and reproducibility.
- **Identity Confirmation:** Serves as a primary data point for confirming the chemical identity of starting materials, intermediates, and final products.
- **Purity Assessment:** Can help identify the presence of impurities with different molecular weights.
- **Regulatory Compliance:** For drug development, precise mass data is a required component of the documentation submitted to regulatory agencies.

Synthesis and Characterization

The indazole scaffold can be constructed through various synthetic strategies, often involving cyclization reactions.^[1] The introduction of the nitrile group can be achieved through methods like palladium-catalyzed cyanation of an aryl halide.^[5]

Plausible Synthetic Pathway

A logical approach to synthesizing **1-Methyl-1H-indazole-6-carbonitrile** could involve the methylation of a pre-existing 6-cyano-1H-indazole or begin with a precursor that is then cyclized and functionalized. A common route involves the cyanation of a halogenated 1-methyl-indazole.



[Click to download full resolution via product page](#)

Caption: Proposed synthetic route via palladium-catalyzed cyanation.

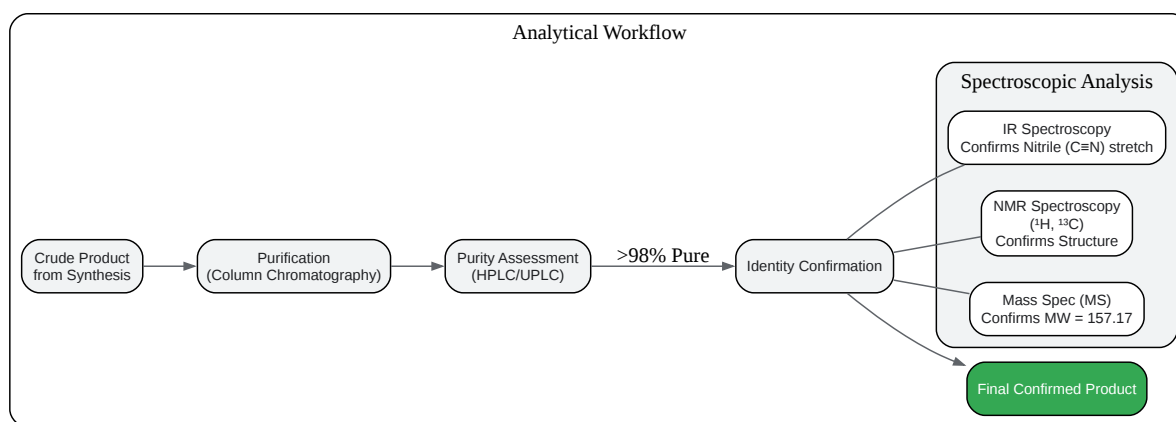
General Synthetic Protocol (Hypothetical)

This protocol describes a common method for cyanation reactions.

- **Inert Atmosphere:** To a reaction vessel, add 6-bromo-1-methyl-1H-indazole (1 equiv), zinc cyanide (0.6 equiv), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv), and a ligand like Xantphos (0.04 equiv). The use of a robust ligand like Xantphos is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the C-CN bond.
- **Solvent Addition:** Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed polar aprotic solvent, such as dimethylacetamide (DMAc).
- **Reaction:** Heat the mixture to a high temperature (e.g., 120-140 °C) and monitor the reaction progress using TLC or LC-MS.
- **Workup:** After completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with aqueous sodium bicarbonate and brine.
- **Purification:** Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure **1-Methyl-1H-indazole-6-carbonitrile**.

Analytical Characterization Workflow

Confirming the successful synthesis and purity of the target compound requires a multi-faceted analytical approach. Each technique provides orthogonal information, creating a self-validating system of characterization.



[Click to download full resolution via product page](#)

Caption: Post-synthesis analytical characterization workflow.

Applications in Drug Discovery

The Indazole Scaffold: A Privileged Structure

Indazole derivatives are prevalent in modern pharmacology due to their ability to mimic purine structures and engage in various biological interactions, particularly hydrogen bonding.[1] This scaffold is found in drugs with a wide range of activities, including anti-cancer agents (e.g., Pazopanib) and anti-inflammatory compounds.[1]

A Versatile Chemical Intermediate

1-Methyl-1H-indazole-6-carbonitrile is not typically an active pharmaceutical ingredient (API) itself but rather a key building block.^[6] Its utility stems from the reactivity of its functional groups:

- **Nitrile Group:** Can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, providing multiple pathways for derivatization.
- **Indazole Core:** The aromatic rings can undergo further functionalization (e.g., halogenation, nitration) to explore the structure-activity relationship (SAR) of resulting compounds.

Handling, Storage, and Safety

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related indazole compounds suggest standard precautions for handling fine organic chemicals.

- **Handling:** Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.^[7] Wash hands thoroughly after handling.^[8]
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.^[9]
- **Hazards:** Similar compounds are known to cause skin and serious eye irritation, may be harmful if swallowed, and may cause respiratory irritation.^[7]

Conclusion

1-Methyl-1H-indazole-6-carbonitrile is a valuable heterocyclic intermediate defined by its molecular weight of 157.172 g/mol. This fundamental property is the cornerstone of its use in quantitative chemical synthesis. The strategic placement of its methyl and nitrile functional groups on the privileged indazole scaffold makes it a highly adaptable building block for creating diverse molecular libraries. For researchers in medicinal chemistry and drug development, a thorough understanding of its properties, synthesis, and analytical validation is essential for leveraging its full potential in the pursuit of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Methyl-1H-indazole-6-carbonitrile | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. calpaclab.com [calpaclab.com]
- 5. orgsyn.org [orgsyn.org]
- 6. nbinnco.com [nbinnco.com]
- 7. angenechemical.com [angenechemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [1-Methyl-1H-indazole-6-carbonitrile molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1602944#1-methyl-1h-indazole-6-carbonitrile-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com